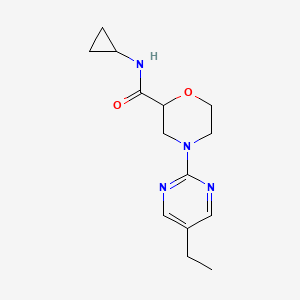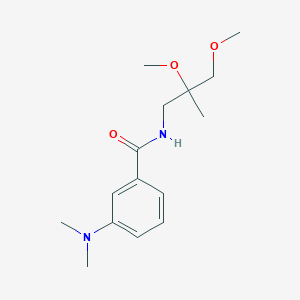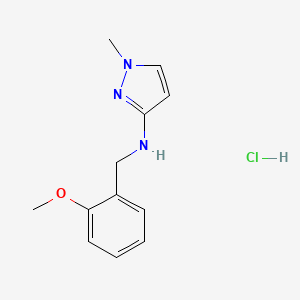![molecular formula C16H17FN2O B15113569 6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline](/img/structure/B15113569.png)
6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline is a heterocyclic compound that contains both quinoline and piperidine moieties. The presence of a fluoromethyl group on the piperidine ring and a carbonyl group linking the piperidine to the quinoline makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a fluoromethyl group is added to the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are carefully chosen to optimize yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to its target by forming strong interactions with amino acid residues. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the piperidine ring can modulate the compound’s pharmacokinetic properties, improving its stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as 4-hydroxyquinoline and 2-methylquinoline, which also exhibit biological activities.
Piperidine derivatives: Such as piperidine-4-carboxamide and 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, known for their pharmacological applications.
Uniqueness
6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline stands out due to the presence of the fluoromethyl group, which can significantly enhance its biological activity and specificity. The combination of quinoline and piperidine moieties in a single molecule provides a unique scaffold for drug design, offering multiple sites for chemical modification and optimization.
Propriétés
Formule moléculaire |
C16H17FN2O |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
[4-(fluoromethyl)piperidin-1-yl]-quinolin-6-ylmethanone |
InChI |
InChI=1S/C16H17FN2O/c17-11-12-5-8-19(9-6-12)16(20)14-3-4-15-13(10-14)2-1-7-18-15/h1-4,7,10,12H,5-6,8-9,11H2 |
Clé InChI |
GPQAABLGXHFWDI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CF)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(cyclopentyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B15113487.png)
![4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B15113490.png)

![5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15113507.png)
![3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15113509.png)
![4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113512.png)
![ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B15113526.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113542.png)

![3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113549.png)



